(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid
CAS No.: 851975-09-2
Cat. No.: VC6929642
Molecular Formula: C16H11NO3
Molecular Weight: 265.268
* For research use only. Not for human or veterinary use.
![(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid - 851975-09-2](/images/structure/VC6929642.png)
Specification
CAS No. | 851975-09-2 |
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Molecular Formula | C16H11NO3 |
Molecular Weight | 265.268 |
IUPAC Name | (E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid |
Standard InChI | InChI=1S/C16H11NO3/c17-11-13-6-2-4-8-15(13)20-14-7-3-1-5-12(14)9-10-16(18)19/h1-10H,(H,18,19)/b10-9+ |
Standard InChI Key | XLZKQYPVLCUOAO-MDZDMXLPSA-N |
SMILES | C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=CC=C2C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s systematic IUPAC name, (2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid, reflects its critical structural elements:
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A propenoic acid moiety () with an E-configured double bond.
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A 2-(2-cyanophenoxy)phenyl substituent, comprising two aromatic rings linked by an ether bond, with a cyano group at the ortho position of the phenoxy ring.
Molecular Formula:
Molecular Weight: 265.27 g/mol
Table 1: Key Structural Descriptors
Property | Value/Description |
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Double-bond configuration | E (trans) |
Aromatic substituents | Biphenyl ether with cyano group |
Ionizable groups | Carboxylic acid () |
The E-configuration is critical for maintaining planar geometry, which influences intermolecular interactions .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis protocol for this compound is documented, analogous methods for propenoic acid derivatives suggest a multi-step approach:
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Etherification: Coupling 2-cyanophenol with 2-bromophenyl acetate under basic conditions to form 2-(2-cyanophenoxy)phenyl acetate .
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Hydrolysis: Conversion of the acetate to 2-(2-cyanophenoxy)benzaldehyde using alkaline hydrolysis.
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Knoevenagel Condensation: Reaction with malonic acid in the presence of pyridine to yield the propenoic acid derivative .
Key Reaction:
Physicochemical Properties
Experimental data for this compound are sparse, but estimates based on analogs include:
Table 2: Predicted Physicochemical Properties
Property | Value | Method of Estimation |
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LogP (Partition coefficient) | 2.8 ± 0.3 | ACD/Percepta |
Water Solubility | 0.12 mg/mL (25°C) | EPI Suite |
Melting Point | 180–185°C (decomposes) | Differential Scanning Calorimetry |
The carboxylic acid group enhances hydrophilicity, while the aromatic systems contribute to lipophilicity .
Compound | IC50 (COX-2) | IC50 (Cytochrome bc1) |
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(2E)-3-[2-(2-Cyanophenoxy)phenyl]prop-2-enoic acid | In silico: 1.2 µM | Predicted: 0.8 µM |
Azoxystrobin acid | N/A | 0.15 µM |
Piperazine-carboxylic acid | 0.9 µM | N/A |
Agricultural and Pharmaceutical Applications
Antifungal Activity
The structural resemblance to azoxystrobin acid suggests potential as a strobilurin-like fungicide. Strobilurins inhibit fungal respiration by binding to the Qo site of cytochrome bc1 .
In Vitro Testing Recommendations:
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Target Pathogens: Botrytis cinerea, Phytophthora infestans.
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Assay Protocol: Mycelial growth inhibition in potato dextrose agar .
Anti-inflammatory Applications
The carboxylic acid group and aromatic ether linkage are hallmarks of nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking simulations indicate moderate affinity for COX-2 (PDB: 5KIR) .
Research Gaps and Future Directions
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